molecular formula C12H11ClFNO B2744131 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 724753-37-1

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2744131
CAS No.: 724753-37-1
M. Wt: 239.67
InChI Key: BAWQODJRPRIEJH-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one (CAS 724753-37-1) is a chemical compound with a molecular formula of C12H11ClFNO and a molecular weight of 239.67 g/mol . This substituted cyclohexenone derivative features an amine group linked to a 3-chloro-4-fluorophenyl ring, a structure that classifies it as an enaminone characterized by a conjugated enone-amine system . Compounds within this structural class have demonstrated significant potential in scientific research, particularly in medicinal chemistry. Based on studies of a closely related analogue, 2-chloro-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one, this family of molecules is investigated for its promising biological activities . These activities include antimicrobial properties, with efficacy against Gram-positive bacteria such as Staphylococcus aureus , and potential anticancer applications where the mechanism may involve the induction of apoptosis . Furthermore, related derivatives have shown antiviral properties in preliminary studies, indicating an ability to inhibit specific viral targets like human adenovirus, which suggests a potential pathway for the development of new therapeutic agents . The presence of electron-withdrawing substituents on the phenyl ring is a key structural feature that may enhance the compound's stability and influence its intermolecular interactions, making it a valuable intermediate for further chemical synthesis and exploration in various research programs . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-11-7-9(4-5-12(11)14)15-8-2-1-3-10(16)6-8/h4-7,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQODJRPRIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 3-chloro-4-fluoroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Position) Key Structural Features
3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one 3-Cl, 4-F (phenylamino) Halogenated aryl group; enone system
2-((2-Bromophenyl)thio)-3-[(3-chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one (9e) 2-Br (thio); 3-Cl, 4-F (phenylamino) Bromine introduces steric bulk; thioether linkage
3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one (9d) 4-OCH₃ (phenylamino); phenylthio Electron-donating methoxy group; thioether
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one 4-F, 3-NO₂ (phenylamino) Nitro group enhances electrophilicity
3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 4-CF₃O (phenylamino) Trifluoromethoxy improves metabolic stability

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro and fluoro substituents in the target compound enhance electrophilicity compared to methoxy-containing analogs like 9d, which may reduce reactivity in nucleophilic environments .
  • Thioether vs.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Hydrogen-Bonding Capacity
Target compound Not reported Likely low (lipophilic halogens) High (NH group)
9e 152–154 Low (Br, Cl, F substituents) Moderate (NH and S atoms)
9d 126–128 Moderate (OCH₃ improves polarity) High (NH and S atoms)
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one Not reported Very low (NO₂ reduces polarity) High (NH and NO₂ groups)

Key Observations:

  • Melting Points: Halogenated derivatives (e.g., 9e) generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
  • Solubility: The trifluoromethoxy group in and nitro group in reduce aqueous solubility but enhance membrane permeability, critical for drug delivery .

Biological Activity

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one is a synthetic organic compound recognized for its diverse biological activities. With the molecular formula C12_{12}H11_{11}ClFNO, it features a cyclohexenone core substituted with a 3-chloro-4-fluoroaniline group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems.

The compound's structure can be represented as follows:

IUPAC Name 3(3chloro4fluoroanilino)cyclohex2en1one\text{IUPAC Name }3-(3-chloro-4-fluoroanilino)cyclohex-2-en-1-one
PropertyValue
Molecular FormulaC12_{12}H11_{11}ClFNO
CAS Number724753-37-1
Boiling PointNot specified
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity, making it a candidate for further pharmacological exploration.

Potential Targets:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which is relevant in treating hyperpigmentation disorders .
  • Anti-inflammatory Activity : Similar compounds have exhibited anti-inflammatory properties by modulating cyclooxygenase (COX) activity, suggesting that this compound may share similar effects .

Biological Activity Studies

Recent studies have focused on the biological activities of compounds containing the 3-chloro-4-fluorophenyl motif, highlighting their potential in various therapeutic areas.

Case Studies:

  • Tyrosinase Inhibition : Research demonstrated that derivatives of the 3-chloro-4-fluorophenyl group significantly inhibited tyrosinase activity in Agaricus bisporus. Docking studies indicated that these compounds could effectively bind to the active site of the enzyme, enhancing their inhibitory action .
  • Anti-cancer Potential : In vitro studies have suggested that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, although specific data on this compound remains limited.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
3-Chloro-4-fluoroanilineModerate tyrosinase inhibition
3-(4-Chloro-2-fluorophenyl)amino]cyclohex-2-en-1-onePotential anti-inflammatory effects
3-(3-Chloro-4-fluorophenyl)amino]cyclohexanoneAnti-cancer properties observed

The unique substitution pattern of this compound differentiates it from its analogs, potentially enhancing its biological efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one, and how can reaction purity be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the cyclohexenone core followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. Key steps include:

  • Cyclohexenone activation : Use a ketone-protecting group to enable selective amine coupling.
  • Amination : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity. Monitor via HPLC with a C18 column (UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclohexenone backbone and aryl-amino substitution. Aromatic proton signals near δ 7.2–7.8 ppm and cyclohexenone carbonyl at δ 205–210 ppm are diagnostic .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., enone geometry) and hydrogen-bonding patterns in the solid state .
  • FTIR : Identifies carbonyl (C=O stretch at ~1680 cm1^{-1}) and N–H bending (1550–1600 cm1^{-1}) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s bioactivity?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays. Compare results to structurally related compounds (e.g., trifluoromethyl analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical NMR predictions and experimental data for this compound?

  • Solvent effects : Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) in explicit solvent models (DMSO, CDCl3_3) to account for polarity-driven shifts .
  • Tautomeric equilibria : Investigate enol-keto tautomerism via variable-temperature NMR (25–60°C) to detect dynamic exchange processes .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete amination) that may skew integrations .

Q. What experimental design considerations are critical for stability studies under varying pH and temperature conditions?

  • Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS, noting hydrolytic cleavage of the enone or aryl-amino bond .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) to assess cyclization or radical formation .

Q. How can researchers optimize the compound’s selectivity in kinase inhibition assays?

  • Structural modifications : Introduce substituents at the cyclohexenone C4 position to sterically hinder off-target binding. Compare with analogs like 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one .
  • Computational docking : Use AutoDock Vina to predict binding poses against kinase ATP pockets. Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) for in vitro validation .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and intermediate purity in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology to reduce impurity formation .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between in vitro and in vivo models be interpreted?

  • Metabolic stability : Assess hepatic microsomal metabolism (e.g., rat S9 fractions) to identify rapid clearance mechanisms (e.g., CYP450-mediated oxidation) .
  • Protein binding : Measure plasma protein binding (equilibrium dialysis) to evaluate bioavailability discrepancies .

Q. What methodological adjustments address low reproducibility in biological assays?

  • Standardize protocols : Pre-treat cells with identical passage numbers and serum batches to minimize variability .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental data .

Comparative Analysis

Q. How does the substitution pattern (Cl/F at phenyl positions) influence bioactivity compared to analogs?

  • Electron-withdrawing effects : The 3-Cl,4-F substitution enhances electrophilicity, improving interactions with kinase catalytic lysines. Compare IC50_{50} values against 4-chloro or 4-fluoro analogs .
  • LogP modulation : Fluorine reduces lipophilicity (clogP ~2.5 vs. ~3.0 for chloro-only analogs), impacting membrane permeability .

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